methyl 1-[3-(trifluoromethyl)benzyl]-1H-indole-2-carboxylate
Overview
Description
Methyl 1-[3-(trifluoromethyl)benzyl]-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C18H14F3NO2 and its molecular weight is 333.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Catalysis in Chemical Reactions
"Methyl 1-[3-(trifluoromethyl)benzyl]-1H-indole-2-carboxylate" and its derivatives are used as catalysts in chemical reactions. For instance, tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate acts as a catalyst for the aerobic oxidation of allylic and benzylic alcohols, converting them into α,β-unsaturated carbonyl compounds efficiently (Shen et al., 2012).
2. Synthesis and Anticancer Activity
Derivatives of "this compound" have been synthesized and investigated for their anti-cancer properties. For example, methyl indole-3-carboxylate derivatives have shown inhibitory effects on the growth of melanoma, renal, and breast cancer cell lines (Niemyjska et al., 2012).
3. Applications in Organic Synthesis
The compound and its related structures are used in various organic synthesis processes. Methods like Me2AlCl-mediated carboxylation and ethoxycarbonylation of indoles have been developed to produce indole-3-carboxylic acids and ethyl indole-3-carboxylates (Nemoto et al., 2016).
4. Chemical Modifications and Functional Group Transformations
This compound is integral in studies exploring chemical modifications and transformations. For instance, electrophilic S-Trifluoromethylation has been used for modifying cysteine side chains in peptides, showcasing its applicability in precise chemical modifications (Capone et al., 2008).
5. Photophysical Studies and Fluorescent Probes
Derivatives of "this compound" have been synthesized for photophysical studies. These compounds exhibit high fluorescence quantum yields and show potential as fluorescent probes (Pereira et al., 2010).
6. Medicinal Chemistry and Drug Development
In medicinal chemistry, certain derivatives have been explored as potential antitubercular agents, demonstrating the compound's relevance in drug discovery and development (Sharma et al., 2019).
Mechanism of Action
Target of Action
Compounds with a similar structure have been found to exhibit activity against various enzymes and receptors .
Mode of Action
It’s known that the trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring can improve drug potency toward certain enzymes by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Indole derivatives, which share a similar structure, are known to possess various biological activities and can affect a broad range of biochemical pathways .
Pharmacokinetics
The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of many drugs .
Properties
IUPAC Name |
methyl 1-[[3-(trifluoromethyl)phenyl]methyl]indole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO2/c1-24-17(23)16-10-13-6-2-3-8-15(13)22(16)11-12-5-4-7-14(9-12)18(19,20)21/h2-10H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGGPDRYGATLLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2N1CC3=CC(=CC=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001159715 | |
Record name | Methyl 1-[[3-(trifluoromethyl)phenyl]methyl]-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001159715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860785-06-4 | |
Record name | Methyl 1-[[3-(trifluoromethyl)phenyl]methyl]-1H-indole-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=860785-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1-[[3-(trifluoromethyl)phenyl]methyl]-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001159715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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